Rock2-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rock2-IN-7 is a kinase inhibitor that specifically targets Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This compound has shown significant potential in suppressing systemic immunity activation and attenuating inflammation, particularly in models of psoriasis . ROCK2 plays a crucial role in various cellular processes, including cell morphology, migration, proliferation, and survival, making this compound a valuable compound for scientific research and therapeutic applications .
Méthodes De Préparation
The synthesis of Rock2-IN-7 involves several steps, including high-throughput virtual screening, molecular docking, and density functional theory (DFT) simulations. The process begins with the screening of a large library of compounds to identify potential inhibitors of ROCK2. These compounds are then docked into the binding site of ROCK2 to gain insights into their interactions with the target protein. The final selection of compounds is based on their binding affinity, pharmacokinetics, and bioactivity scores
Analyse Des Réactions Chimiques
Rock2-IN-7 undergoes various chemical reactions, including inhibition of ROCK2/pSTAT3 signaling. In vitro studies have shown that this compound inhibits the expression of matrix metalloproteinase-2 (MMP2), fibronectin, N-cadherin, and elastin, which are involved in psoriasis pathogenesis. The compound also decreases the phosphorylation of STAT3, a key signaling molecule . Common reagents and conditions used in these reactions include HaCaT cells, oral gavage administration, and specific dosages ranging from 20 to 80 mg/kg . Major products formed from these reactions include reduced levels of interleukins (IL-17A, IL-17F, IL-22, and IL-23) and decreased phosphorylation of STAT3 .
Applications De Recherche Scientifique
Rock2-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, ROCK2 inhibitors like this compound are used to regulate cell migration, proliferation, and survival, making them valuable for studying cancer progression and developing new therapies . In cardiovascular research, ROCK2 inhibitors help manage diseases such as coronary artery disease and hypertension by targeting the NO-cGMP and RhoA/ROCK pathways . Additionally, this compound has shown potential in treating chronic graft-versus-host disease (cGVHD) by inhibiting STAT3 phosphorylation and reducing inflammation .
Mécanisme D'action
Rock2-IN-7 exerts its effects by selectively inhibiting the ROCK2 pathway. This inhibition blocks the phosphorylation of STAT3 and upregulates the phosphorylation of STAT5, leading to decreased levels of Th17 transcription factors and reduced secretion of pro-inflammatory cytokines such as IL-21 and IL-17 . The compound also increases the number and activity of CD4 regulatory T cells, which play a crucial role in maintaining immune homeostasis . By targeting these molecular pathways, this compound effectively reduces inflammation and fibrosis in various disease models .
Comparaison Avec Des Composés Similaires
Rock2-IN-7 is unique among ROCK2 inhibitors due to its high selectivity and potency. Similar compounds include KD025 and belumosudil, which also target the ROCK2 pathway but may have different efficacy and safety profiles . Redx Pharma has developed a series of potent and selective ROCK2 inhibitors, including REDX10178, REDX10616, and REDX10843, which have shown promising results in biochemical and cellular assays . Compared to these compounds, this compound stands out for its ability to inhibit ROCK2/pSTAT3 signaling and reduce systemic immunity activation in psoriasis models .
Activité Biologique
Rock2-IN-7 is a selective inhibitor of Rho-associated kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and apoptosis. This compound has garnered attention for its potential therapeutic applications in treating conditions such as diabetic nephropathy, liver fibrosis, and autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular pathways, and relevant case studies.
1. Inhibition of ROCK2 Activity:
this compound selectively inhibits ROCK2 by binding to its ATP-binding site, leading to a decrease in ROCK2-mediated phosphorylation of downstream targets. This inhibition affects several cellular functions:
- Cytoskeletal Dynamics: ROCK2 plays a crucial role in actin cytoskeletal organization. By inhibiting ROCK2, this compound promotes actin polymerization and reduces stress fiber formation .
- Cell Proliferation and Apoptosis: ROCK2 inhibition can lead to cell cycle arrest and apoptosis in certain cancer cell lines. Studies indicate that this compound treatment results in downregulation of cell cycle proteins such as Cyclin A and CDK1, which are essential for cell proliferation .
Biological Activity in Disease Models
1. Diabetic Nephropathy:
Research indicates that ROCK2 is activated in diabetic podocytes, contributing to renal damage. In rodent models of diabetes, the use of this compound has shown promise:
- Reduction in Albuminuria: Treatment with this compound resulted in decreased albumin levels in urine, suggesting improved kidney function.
- Metabolic Rewiring: RNA sequencing of podocytes treated with this compound revealed upregulation of fatty acid oxidation genes (e.g., Cpt1b) and downregulation of pro-apoptotic pathways .
Table 1: Effects of this compound on Diabetic Nephropathy
Parameter | Control (No Treatment) | This compound Treatment |
---|---|---|
Urinary Albumin Levels | High | Low |
Fatty Acid Oxidation Genes | Downregulated | Upregulated |
Podocyte Apoptosis | Increased | Decreased |
2. Liver Fibrosis:
In models of liver fibrosis, this compound has been shown to ameliorate fibrosis by modulating inflammatory responses:
- Reduction of Pro-inflammatory Cytokines: The compound inhibits the secretion of cytokines such as IL-17 and IL-21 through the STAT3 signaling pathway, which is critical for macrophage differentiation .
- Fibrogenesis Inhibition: By targeting ROCK2, this compound reduces the expression of profibrotic genes like CTGF and smooth muscle actin .
Table 2: Impact of this compound on Liver Fibrosis
Parameter | Control (No Treatment) | This compound Treatment |
---|---|---|
IL-17 Levels | Elevated | Reduced |
Fibrosis Score | High | Low |
Profibrotic Gene Expression | Increased | Decreased |
Case Studies
Case Study 1: Diabetic Podocytopathy
In a study involving diabetic mice, administration of this compound led to significant improvements in kidney function markers. The treatment not only reduced albuminuria but also improved podocyte viability by restoring fatty acid metabolism disrupted by ROCK2 activation.
Case Study 2: Autoimmunity
In a model of autoimmune disease, treatment with this compound resulted in enhanced regulatory T cell function and reduced inflammatory responses. This suggests that targeting ROCK2 may provide therapeutic benefits for autoimmune conditions by shifting the balance toward immunosuppressive pathways .
Propriétés
Formule moléculaire |
C26H28FN5O |
---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
5-fluoro-1-[3-[[[(1S,3S)-3-(1H-indazol-5-ylamino)cyclohexyl]amino]methyl]phenyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C26H28FN5O/c1-17-10-26(33)32(16-24(17)27)23-7-2-4-18(11-23)14-28-20-5-3-6-21(13-20)30-22-8-9-25-19(12-22)15-29-31-25/h2,4,7-12,15-16,20-21,28,30H,3,5-6,13-14H2,1H3,(H,29,31)/t20-,21-/m0/s1 |
Clé InChI |
SHZBLRCXYAENEO-SFTDATJTSA-N |
SMILES isomérique |
CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CN[C@H]3CCC[C@@H](C3)NC4=CC5=C(C=C4)NN=C5 |
SMILES canonique |
CC1=CC(=O)N(C=C1F)C2=CC=CC(=C2)CNC3CCCC(C3)NC4=CC5=C(C=C4)NN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.